molecular formula C18H17N3O3 B2403736 N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide CAS No. 898355-88-9

N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide

Cat. No.: B2403736
CAS No.: 898355-88-9
M. Wt: 323.352
InChI Key: FRZRFBCUQHJOGQ-UHFFFAOYSA-N
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Description

N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide is an organic compound that belongs to the class of oxalamides This compound is characterized by the presence of a cyanophenyl group and a methoxyphenethyl group attached to the oxalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with 4-methoxyphenethylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions. The general reaction scheme is as follows:

  • Dissolve 2-cyanophenylamine and 4-methoxyphenethylamine in anhydrous dichloromethane.
  • Add oxalyl chloride dropwise to the reaction mixture while maintaining the temperature below 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxalamide group to amines.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of oxides and quinones.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)acetamide
  • N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)urea
  • N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)thiourea

Uniqueness

N1-(2-cyanophenyl)-N2-(4-methoxyphenethyl)oxalamide is unique due to its oxalamide core, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-24-15-8-6-13(7-9-15)10-11-20-17(22)18(23)21-16-5-3-2-4-14(16)12-19/h2-9H,10-11H2,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZRFBCUQHJOGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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